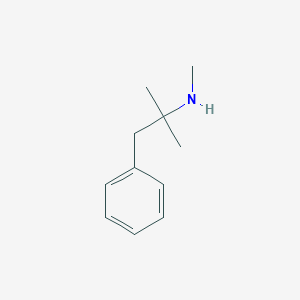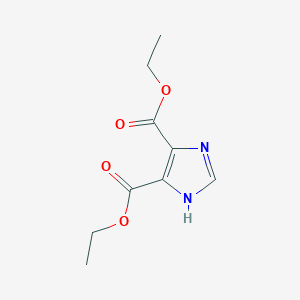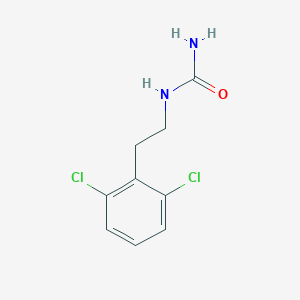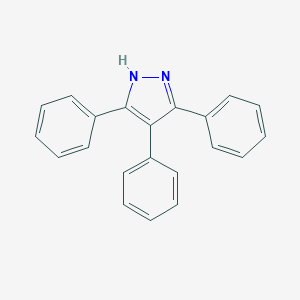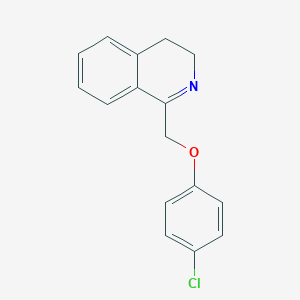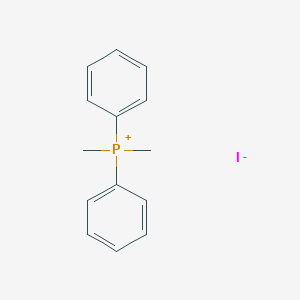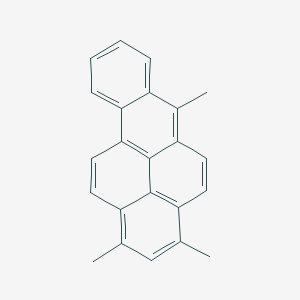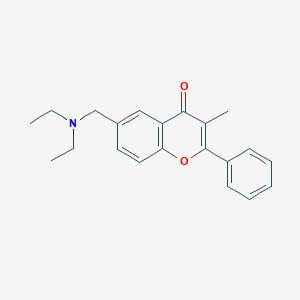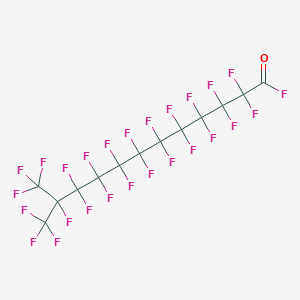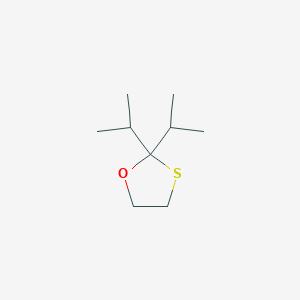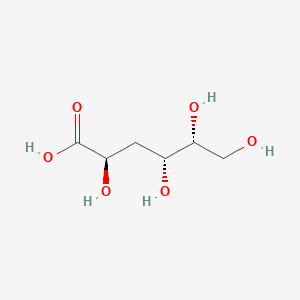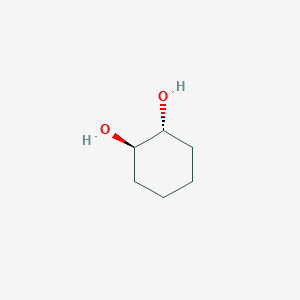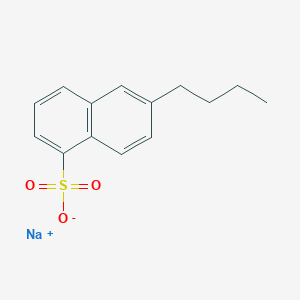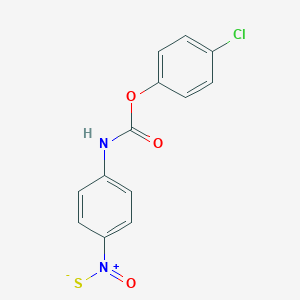
p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Chlorophenyl N-(p-nitrophenyl)thiocarbamate, commonly known as CPTC, is a chemical compound used in scientific research. It belongs to the class of thiocarbamates and is widely used in biochemical and physiological studies. CPTC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
作用机制
CPTC is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, CPTC increases the concentration of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors. This results in a variety of effects, including muscle contraction, increased heart rate, and increased secretion of glands.
生化和生理效应
CPTC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPTC inhibits acetylcholinesterase with high potency and selectivity. In vivo studies have shown that CPTC can increase the concentration of acetylcholine in the brain, leading to improved cognitive function. CPTC has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using CPTC in lab experiments is its high potency and selectivity for acetylcholinesterase. This makes it a useful tool for studying the effects of acetylcholinesterase inhibition on various physiological processes. However, CPTC also has some limitations. It is a highly toxic compound and must be handled with care. Additionally, its effects on other enzymes and physiological processes must be carefully considered when interpreting experimental results.
未来方向
There are several potential future directions for research on CPTC. One area of interest is the development of CPTC-based therapies for Alzheimer's and other neurodegenerative diseases. Another potential area of research is the use of CPTC as an insecticide, due to its potent acetylcholinesterase inhibitory effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of CPTC, as well as its potential therapeutic applications.
合成方法
CPTC can be synthesized by the reaction of p-chloroaniline and p-nitrophenyl isothiocyanate in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent. The purity of the compound can be determined by melting point and spectroscopic analysis.
科学研究应用
CPTC is widely used in scientific research as a tool to study the biochemical and physiological effects of acetylcholinesterase inhibition. It is used to investigate the role of acetylcholinesterase in the nervous system, as well as its involvement in diseases such as Alzheimer's and Parkinson's. CPTC is also used to study the effects of acetylcholinesterase inhibitors on the immune system, as well as their potential use as insecticides.
属性
CAS 编号 |
17710-61-1 |
|---|---|
产品名称 |
p-Chlorophenyl N-(p-nitrophenyl)thiocarbamate |
分子式 |
C13H9ClN2O3S |
分子量 |
308.74 g/mol |
IUPAC 名称 |
[4-[(4-chlorophenoxy)carbonylamino]phenyl]-oxo-sulfidoazanium |
InChI |
InChI=1S/C13H9ClN2O3S/c14-9-1-7-12(8-2-9)19-13(17)15-10-3-5-11(6-4-10)16(18)20/h1-8H,(H,15,17) |
InChI 键 |
UAVLTVQQUWUYGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[S-] |
其他 CAS 编号 |
17710-61-1 |
同义词 |
N-(4-Nitrophenyl)thiocarbamic acid O-(4-chlorophenyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



